Methyl 3-(benzyloxy)-4,6-dibromopicolinate
Overview
Description
Methyl 3-(benzyloxy)-4,6-dibromopicolinate is a chemical compound that belongs to the class of picolinates. It is characterized by the presence of a benzyloxy group and two bromine atoms attached to the pyridine ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Mechanism of Action
Target of Action
It’s known that similar organoboron compounds are widely used in suzuki–miyaura (sm) cross-coupling reactions , suggesting that the compound may interact with palladium catalysts and other reactants in these reactions.
Mode of Action
In the context of SM cross-coupling reactions, Methyl 3-(benzyloxy)-4,6-dibromopicolinate may participate in two key steps: oxidative addition and transmetalation . Oxidative addition involves the palladium catalyst becoming oxidized as it forms a new bond with the compound. Transmetalation, on the other hand, involves the transfer of the compound from boron to palladium .
Biochemical Pathways
Organoboron compounds are known to be involved in a variety of transformations, including oxidations, aminations, halogenations, and various types of c–c bond formations . These transformations can affect a wide range of biochemical pathways, depending on the specific context and conditions.
Pharmacokinetics
It’s worth noting that organoboron compounds, in general, are relatively stable, readily prepared, and environmentally benign , which may influence their bioavailability and pharmacokinetics.
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. In the context of SM cross-coupling reactions, the compound’s action would result in the formation of new carbon-carbon bonds , which could have various effects at the molecular and cellular levels.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the success of SM cross-coupling reactions, in which the compound may participate, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . Furthermore, the stability of organoboron compounds can be affected by air and moisture .
Biochemical Analysis
Biochemical Properties
Methyl 3-(benzyloxy)-4,6-dibromopicolinate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein binding. This compound is known to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The benzyloxy group in this compound can undergo oxidation reactions, leading to the formation of reactive intermediates that can further interact with proteins and other biomolecules. These interactions often result in the modulation of enzyme activity, either through inhibition or activation, depending on the specific enzyme and reaction conditions .
Cellular Effects
This compound has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can affect the activity of signaling proteins such as kinases and phosphatases, leading to alterations in downstream signaling pathways. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in the expression levels of specific genes . These effects on cellular processes can have significant implications for cell function and overall cellular health.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific sites on enzymes and proteins, leading to changes in their conformation and activity. For example, the benzyloxy group can form hydrogen bonds with amino acid residues in the active site of enzymes, thereby influencing their catalytic activity . Additionally, the bromine atoms in this compound can participate in halogen bonding interactions, further stabilizing the binding of the compound to its target proteins. These interactions can result in either inhibition or activation of enzyme activity, depending on the specific context.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is generally stable under standard laboratory conditions, but it can undergo degradation when exposed to light or heat for extended periods . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression. These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of this compound in animal models can vary depending on the dosage administered. At low doses, this compound may have minimal effects on cellular function and overall health. At higher doses, this compound can exhibit toxic effects, including disruption of cellular metabolism and induction of oxidative stress . Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced at specific dosage levels. It is crucial to carefully control the dosage in animal studies to avoid adverse effects and obtain meaningful results.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450. This compound can undergo oxidation reactions, leading to the formation of metabolites that can further participate in various biochemical processes . The metabolic pathways of this compound can influence metabolic flux and the levels of specific metabolites, thereby affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as organic anion-transporting polypeptides (OATPs), which facilitate its uptake into cells . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments.
Subcellular Localization
The subcellular localization of this compound is determined by various targeting signals and post-translational modifications. This compound can be directed to specific organelles, such as the endoplasmic reticulum or mitochondria, where it can exert its effects on cellular function . The localization of this compound within specific subcellular compartments can influence its activity and interactions with other biomolecules, thereby modulating its overall impact on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(benzyloxy)-4,6-dibromopicolinate typically involves the bromination of a picolinate derivative followed by the introduction of a benzyloxy group. One common method involves the use of bromine in the presence of a suitable solvent to achieve selective bromination at the 4 and 6 positions of the pyridine ring. The benzyloxy group can then be introduced through a nucleophilic substitution reaction using benzyl alcohol and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(benzyloxy)-4,6-dibromopicolinate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atoms or to convert the benzyloxy group into a different functional group.
Substitution: The bromine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
Methyl 3-(benzyloxy)-4,6-dibromopicolinate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(benzyloxy)-4-bromopicolinate: Similar structure but with only one bromine atom.
Methyl 3-(benzyloxy)-4,6-dichloropicolinate: Chlorine atoms instead of bromine.
Methyl 3-(benzyloxy)-4,6-difluoropicolinate: Fluorine atoms instead of bromine.
Uniqueness
Methyl 3-(benzyloxy)-4,6-dibromopicolinate is unique due to the presence of two bromine atoms, which significantly influence its chemical reactivity and biological activity. The combination of the benzyloxy group and bromine atoms provides a distinct set of properties that can be exploited in various applications.
Properties
IUPAC Name |
methyl 4,6-dibromo-3-phenylmethoxypyridine-2-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Br2NO3/c1-19-14(18)12-13(10(15)7-11(16)17-12)20-8-9-5-3-2-4-6-9/h2-7H,8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSAZPQZAODHVLZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=N1)Br)Br)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Br2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601191806 | |
Record name | Methyl 4,6-dibromo-3-(phenylmethoxy)-2-pyridinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601191806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
321596-56-9 | |
Record name | Methyl 4,6-dibromo-3-(phenylmethoxy)-2-pyridinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=321596-56-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4,6-dibromo-3-(phenylmethoxy)-2-pyridinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601191806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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